molecular formula C17H24O3 B13388454 (3R,10S,8E)-10-Hydroperoxy-1,8-heptadecadiene-4,6-diyn-3-ol

(3R,10S,8E)-10-Hydroperoxy-1,8-heptadecadiene-4,6-diyn-3-ol

Cat. No.: B13388454
M. Wt: 276.4 g/mol
InChI Key: SYNBBWLEYQBFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,8E,10S)-10-Hydroperoxyheptadeca-1,8-dien-4,6-diyn-3-ol is a chemical compound with the molecular formula C17H24O3. It is known for its unique structure, which includes a hydroperoxy group, multiple double bonds, and a diyn structure. This compound is also referred to as ginsenoyne K .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

It is primarily used for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

(3R,8E,10S)-10-Hydroperoxyheptadeca-1,8-dien-4,6-diyn-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different peroxides, while reduction can produce alcohols .

Scientific Research Applications

(3R,8E,10S)-10-Hydroperoxyheptadeca-1,8-dien-4,6-diyn-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R,8E,10S)-10-Hydroperoxyheptadeca-1,8-dien-4,6-diyn-3-ol involves its interaction with molecular targets through its hydroperoxy and diyn groups. These interactions can lead to various biochemical pathways, including oxidative stress responses and enzyme inhibition. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,8E,10S)-10-Hydroperoxyheptadeca-1,8-dien-4,6-diyn-3-ol is unique due to its specific combination of a hydroperoxy group, multiple double bonds, and a diyn structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized research applications .

Properties

IUPAC Name

10-hydroperoxyheptadeca-1,8-dien-4,6-diyn-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-3-5-6-7-11-14-17(20-19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNBBWLEYQBFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C=CC#CC#CC(C=C)O)OO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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